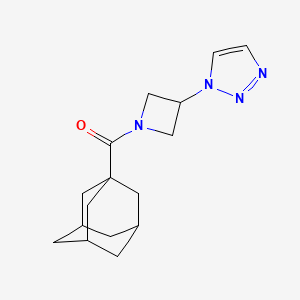

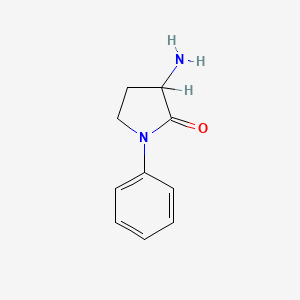

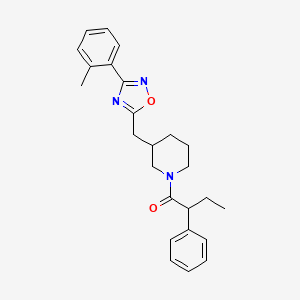

![molecular formula C10H12F3N3OS B2549252 4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine CAS No. 339019-56-6](/img/structure/B2549252.png)

4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, which are a class of bioactive compounds, has been achieved through palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This method has proven to be efficient and versatile, allowing for the creation of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions . Another approach for synthesizing substituted pyrimidines involved the reaction of 2-hexyl-isothiourea hydrobromide with 5,5-diethoxy-pent-3-yn-2-one, which was part of a flexible synthesis route for GABA B enhancers .

Molecular Structure Analysis

The molecular structure of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one has been characterized by the presence of two polymorphic forms, both crystallizing in the P2(1)/c space group. The polymorphs differ in the number of molecules in the unit cell (Z'), with form I having Z' = 1 and form II having Z' = 2. The molecules in form I are linked by N-H...O hydrogen bonds into chains, while form II features chains of edge-fused rings generated by distinct N-H...O hydrogen bonds . The crystal structures of other substituted pyrimidines have also been determined, revealing details such as chair conformations of the morpholine rings and the configurations of the butadiene units .

Chemical Reactions Analysis

The interaction of 2-methylsulfanyl-6-polyfluoroalkylpyrimidin-4-ones with nucleophiles like morpholine has been shown to result in nucleophilic substitution reactions. These reactions lead to the formation of 2-morpholino-6-polyfluoroalkylpyrimidin-4-ones, with the lactam structure of the synthesized heterocycles confirmed by X-ray structural analysis and spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of polymorphism can affect the material's solubility and stability . The spectroscopic properties of related compounds, such as 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, have been investigated, providing insights into their potential applications . Additionally, the photophysical properties of 2-substituted pyridines, including those with morpholino groups, have been studied, revealing high fluorescence quantum yields in both solution and solid state .

Scientific Research Applications

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, including compounds related to "4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine", exhibit a broad spectrum of pharmacological activities. These compounds are involved in the development of therapies for various diseases due to their significant pharmacophoric activities. Research has focused on synthesizing novel morpholine and pyran derivatives to explore their potential in medicinal chemistry (Asif & Imran, 2019).

Electrochemical Detection Methods

The electrochemical detection of pesticides, including those structurally related to the specified compound, has been a significant area of research. Techniques like the electrochemical method for recognizing compounds in real samples are praised for their simplicity, speed, and cost-effectiveness. This approach is instrumental in environmental monitoring and safety assessments (Lohrasbi‐Nejad, 2022).

Antioxidant Activity Analysis

Analytical methods for determining antioxidant activity highlight the importance of morpholine derivatives in studying antioxidants' roles across various fields, including food engineering, medicine, and pharmacy. These methods help in understanding the mechanisms and kinetics of antioxidant processes, which are crucial in combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).

Photocatalytic Degradation of Pollutants

Research on the photocatalytic degradation of pollutants using TiO2-UV processes underscores the environmental applications of morpholine derivatives. These studies are crucial for understanding the pathways and by-products of photocatalytic degradation, contributing to the development of cleaner and more efficient water treatment technologies (Pichat, 1997).

Ionic Liquids and Electrochemical Applications

The electrochemical reduction mechanisms of organic cations, including morpholine derivatives, are essential for designing salts with desired electrochemical characteristics. This research contributes to the development of advanced materials for energy storage and conversion applications (Lane, 2012).

Hybrid Catalysts in Chemical Synthesis

The synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (thiones), which are structurally related to the specified compound, has seen significant advancements through the use of hybrid catalysts. These catalysts have broadened the scope of synthesizing medically and pharmaceutically relevant compounds, showcasing the versatility of morpholine derivatives in catalysis (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name |

4-[2-methylsulfanyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3OS/c1-18-9-14-7(10(11,12)13)6-8(15-9)16-2-4-17-5-3-16/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLIOQPLHUFFZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)N2CCOCC2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

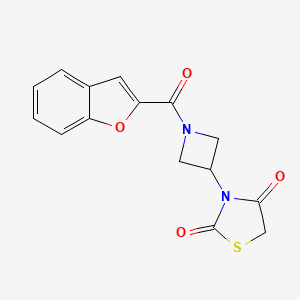

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)

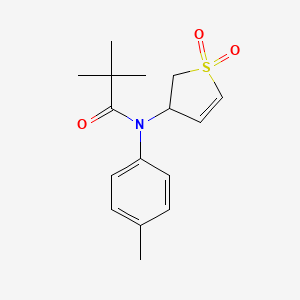

![3-(isopropylsulfonyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2549176.png)

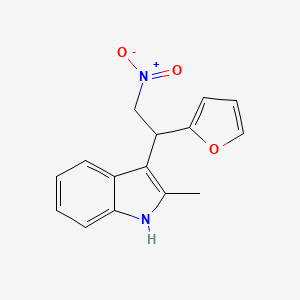

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[5-(4-fluorophenoxy)-3-methyl-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2549190.png)